1-(4-Methoxypyridin-2-yl)piperazine
Overview
Description
1-(4-Methoxypyridin-2-yl)piperazine is a compound that belongs to the class of organic compounds known as 1-benzoylpiperidines . It is a biochemical used for proteomics research . It appears as a yellow or light brown to dark brown liquid or solid .
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular formula of this compound is C10H15N3O, and its molecular weight is 193.25 .Chemical Reactions Analysis
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . The synthesis of piperazine derivatives involves various chemical reactions, including the cyclization of 1,2-diamine derivatives with sulfonium salts .Physical And Chemical Properties Analysis
This compound has a molecular weight of 193.25 . It appears as a yellow or light brown to dark brown liquid or solid .Scientific Research Applications
Therapeutic Applications and Drug Development
Piperazine derivatives, including 1-(4-Methoxypyridin-2-yl)piperazine, have garnered attention for their extensive therapeutic applications. These compounds are integral in the design of drugs with diverse pharmacological activities. The piperazine moiety, a six-membered nitrogen-containing heterocycle, is critical in the rational design of drugs, offering a broad potential across various therapeutic areas such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The slight modification to the substitution pattern on the piperazine nucleus significantly alters the medicinal potential of resultant molecules, highlighting the scaffold's flexibility in discovering drug-like elements for multiple diseases (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Anti-mycobacterial Activity
Piperazine and its analogues have demonstrated potent activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of piperazine as a medicinally important scaffold is evident from its essential role in numerous marketed drugs with diverse pharmacological activities. This review underscores the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, aiming to assist in the development of safer, selective, and cost-effective anti-mycobacterial agents (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, R. Karpoormath, 2020).
Pharmacological Significance
The pharmacological significance of piperazine derivatives extends beyond their therapeutic applications. For instance, piperazine serves as a flexible building block in drug discovery, with the potential for modification to enhance pharmacokinetic and pharmacodynamic factors. The broad range of activities associated with piperazine derivatives, from CNS agents to anticancer and cardio-protective agents, underscores their value in medicinal chemistry and drug design. This highlights the ongoing interest in exploring piperazine-based molecules for their broad potential in treating various diseases (A. Rathi, R. Syed, Han-Seung Shin, Rahul V. Patel, 2016).
Safety and Hazards
Safety measures for handling 1-(4-Methoxypyridin-2-yl)piperazine include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Biochemical Analysis
Biochemical Properties
1-(4-Methoxypyridin-2-yl)piperazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been identified as a potent inhibitor of bacterial phosphopantetheinyl transferase, an enzyme crucial for bacterial cell viability and virulence . This interaction attenuates secondary metabolism and thwarts bacterial growth, showcasing its potential as an antibacterial agent.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, derivatives of this compound have demonstrated cytotoxic effects, inducing apoptosis through the intrinsic mitochondrial signaling pathway . This highlights its potential as an anticancer chemotherapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits enzymes such as phosphopantetheinyl transferase by binding to their active sites, thereby preventing their normal function . This inhibition leads to a cascade of biochemical events that ultimately result in the observed cellular effects, such as apoptosis in cancer cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, allowing for prolonged activity in in vitro and in vivo experiments
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects have been observed, indicating a threshold beyond which the compound’s safety is compromised . These findings are crucial for determining the appropriate dosage for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that modulate its metabolic flux and influence metabolite levels. The compound’s metabolism and its impact on cellular biochemistry are areas of active research, with ongoing studies aiming to elucidate its complete metabolic profile .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments, influencing its overall activity and function . Understanding these mechanisms is essential for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, where it exerts its biochemical effects . These localization patterns are crucial for understanding its mechanism of action and optimizing its use in therapeutic applications.
properties
IUPAC Name |
1-(4-methoxypyridin-2-yl)piperazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-14-9-2-3-12-10(8-9)13-6-4-11-5-7-13/h2-3,8,11H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFWCDNEFMGGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30627320 | |
Record name | 1-(4-Methoxypyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
444666-41-5 | |
Record name | 1-(4-Methoxypyridin-2-yl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30627320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(4-methoxypyridin-2-yl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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